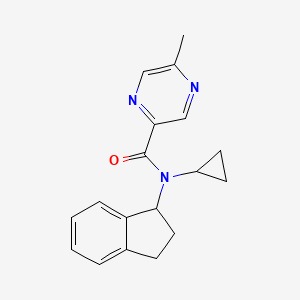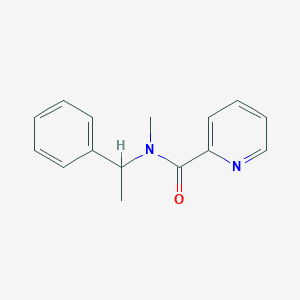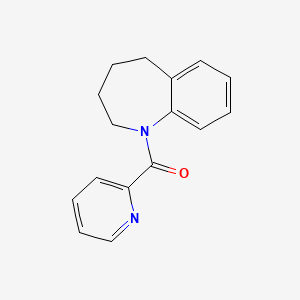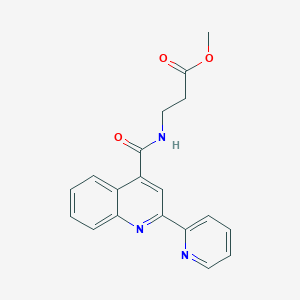
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various fields. This compound belongs to the class of pyrazinecarboxamides and has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide involves the modulation of various neurotransmitters such as dopamine, serotonin, and glutamate. It has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor partial agonist. It also modulates the activity of N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to improve cognitive function, reduce motor deficits, and improve locomotor activity in animal models. It has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has several advantages for lab experiments. It is a highly selective compound that can be used to study the specific effects of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor partial agonism. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide. These include the study of its potential use in the treatment of other neurological disorders such as Huntington's disease and depression. Further research is also needed to understand its mechanism of action and to optimize its synthesis method for higher yield and purity. Additionally, the development of new analogs of this compound could lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide involves the reaction of 2,3-dihydro-1H-inden-1-amine with cyclopropyl isocyanate followed by the reaction of the resulting intermediate with 5-methylpyrazine-2-carboxylic acid. This method has been optimized for high yield and purity and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been studied for its potential use in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to have potential as a therapeutic agent for various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-10-20-16(11-19-12)18(22)21(14-7-8-14)17-9-6-13-4-2-3-5-15(13)17/h2-5,10-11,14,17H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFZYYCQWGKGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C2CC2)C3CCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)


![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)

![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)

![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)

